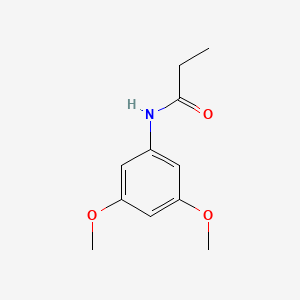

N-(3,5-dimethoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-11(13)12-8-5-9(14-2)7-10(6-8)15-3/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYNBZQAAHYZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)propanamide typically involves the reaction of 3,5-dimethoxyaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3,5-dimethoxyaniline attacks the carbonyl carbon of propanoyl chloride, resulting in the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst or under elevated temperatures.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propanamide Chain

a) 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide (CAS 915923-51-2)

- Structure : Chlorine atom substituted on the propanamide chain.

- This substitution also increases molecular weight (MW: ~257.7 g/mol) and may alter solubility compared to the parent compound .

b) 3-Amino-3-(3,5-dimethoxyphenyl)propanamide

- Structure: Amino (-NH2) group on the propanamide β-carbon.

- Impact: The amino group introduces additional hydrogen-bonding capability, which could improve bioavailability or interaction with biological targets.

c) N-(3,5-dimethoxyphenyl)-3-oxobutanamide (CAS 112854-83-8)

- Structure : Butanamide chain with a ketone (oxo) group at the β-position.

- Impact: The longer chain and ketone group increase hydrophobicity and may influence metabolic pathways. The ketone could participate in keto-enol tautomerism, altering electronic properties .

Variations in Aromatic Substitution Patterns

a) N-(2,4-dimethoxyphenyl)propanamide Derivatives

- Example: 3-(2,4-dimethoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2309551-84-4).

- Impact: The 2,4-dimethoxy substitution creates a different electronic environment compared to 3,5-dimethoxy.

b) N-(4-chlorophenyl)-3-cyclohexylpropanamide

Complex Functionalization and Bioactivity

a) Antitumor Propanamide Derivatives

- Example: (2S)-2-[[(E)-3-(3,5-dimethoxyphenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(3-pyridyl)propanamide (23D).

- Impact : The incorporation of a hydroxamic acid group (-CONHOH) and pyridyl moiety enhances metal-chelating properties, which are critical for inhibiting metalloenzymes like histone deacetylases (HDACs). This structural complexity correlates with reported antitumor activity in related compounds .

b) Pyrazolo-Pyrimidine Hybrids

- Example : N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide.

- Impact : The fused pyrazolo-pyrimidine ring system introduces planar aromaticity, favoring intercalation with DNA or RNA. The benzyl group further modulates lipophilicity and target selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethoxyphenyl)propanamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling 3,5-dimethoxyaniline with propionyl chloride under basic conditions. Key steps include:

- Reaction Conditions: Use anhydrous dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts. Maintain temperatures between 0–5°C during acyl chloride addition to minimize side reactions .

- Purification: Column chromatography on silica gel (SiO₂) with ethyl acetate/hexane gradients (10–30% ethyl acetate) effectively isolates the product. Confirm purity via HPLC (>98%) and NMR (e.g., δ 2.35 ppm for propionyl CH₂) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- Structural Confirmation: Use H/C NMR to verify aromatic protons (δ 6.5–7.0 ppm for dimethoxyphenyl) and the amide carbonyl (δ ~168 ppm). IR spectroscopy can confirm the amide C=O stretch (~1650 cm⁻¹) .

- Purity Assessment: High-resolution mass spectrometry (HRMS) ensures accurate molecular weight (C₁₁H₁₅NO₃; [M+H]⁺ calc. 210.1125). HPLC with UV detection (λ = 254 nm) monitors impurities .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer: Begin with in vitro assays targeting plausible mechanisms:

- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) or cytochrome P450 isoforms using fluorometric/colorimetric assays (e.g., Ellman’s method for AChE). IC₅₀ values <10 μM suggest therapeutic potential .

- Cellular Models: Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Modification Sites: Vary the propionyl chain (e.g., lengthening to butyryl) or introduce substituents (e.g., halogens) on the dimethoxyphenyl ring.

- Screening: Use parallel synthesis to generate derivatives, followed by high-throughput screening (HTS) against target enzymes. For example, fluorinated analogs may improve blood-brain barrier penetration in neurological targets .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like serotonin transporters. Prioritize derivatives with ΔG < -8 kcal/mol .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Meta-Analysis: Aggregate data from enzymatic assays, cell-based studies, and animal models. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers.

- Mechanistic Profiling: Compare pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) to explain species-specific disparities. For example, rapid hepatic clearance in rodents may reduce in vivo efficacy despite strong in vitro activity .

Q. How can computational tools predict the metabolic fate of this compound?

Methodological Answer:

- Software: Use Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism. Key predictions include:

- Phase I: Demethylation of methoxy groups (major pathway) or amide hydrolysis.

- Phase II: Glucuronidation of phenolic metabolites.

- Validation: Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare experimental data with in silico results to refine models .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for improved heat/mass transfer. For example, use a microreactor with residence time <5 minutes to reduce side product formation .

- Quality Control: Implement inline PAT (process analytical technology) tools like FTIR to monitor reaction progress. Adjust stoichiometry dynamically if unreacted starting material exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.